BenchChemオンラインストアへようこそ!

[(2-oxoindol-3-yl)amino]thiourea

Antimicrobial resistance NDM-1 β-Lactamase

[(2-oxoindol-3-yl)amino]thiourea (CAS 27830-79-1; also known as Isatin-β-thiosemicarbazone or IBT) is a low-molecular-weight (220.25 g/mol) heterocyclic thiosemicarbazone derived from the condensation of isatin with thiosemicarbazide. The compound crystallizes as a light yellow to yellow solid with a melting point between 198–200 °C (ethanol solvate) and exhibits moderate predicted lipophilicity (LogP ~2.1), enabling formulation in DMSO up to ~125 mg/mL.

Molecular Formula C9H8N4OS
Molecular Weight 220.25 g/mol
Cat. No. B7728770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-oxoindol-3-yl)amino]thiourea
Molecular FormulaC9H8N4OS
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N
InChIInChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4H,(H3,10,13,15)(H,11,12,14)
InChIKeySLEMRAMJSGBARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(2-oxoindol-3-yl)amino]thiourea (Isatin-β-thiosemicarbazone): Core Properties for Procurement and Research Selection


[(2-oxoindol-3-yl)amino]thiourea (CAS 27830-79-1; also known as Isatin-β-thiosemicarbazone or IBT) is a low-molecular-weight (220.25 g/mol) heterocyclic thiosemicarbazone derived from the condensation of isatin with thiosemicarbazide [1]. The compound crystallizes as a light yellow to yellow solid with a melting point between 198–200 °C (ethanol solvate) and exhibits moderate predicted lipophilicity (LogP ~2.1), enabling formulation in DMSO up to ~125 mg/mL . IBT belongs to the broader isatin-3-thiosemicarbazone class, which has been the subject of over 10,000 publications since 1951 [2]. Its core scaffold integrates an oxindole ring with a thiourea-containing side chain, a structural arrangement that is critical for its distinct biological profile relative to other thiosemicarbazones.

Why Simple In-Class Substitution of [(2-oxoindol-3-yl)amino]thiourea Is Insufficient for Defined Research Outcomes


Generic interchange of isatin-3-thiosemicarbazones is scientifically invalid due to the extreme sensitivity of biological activity to the substitution pattern on the isatin core and the thiosemicarbazone side chain. Systematic structure–activity relationship (SAR) studies dating back to the 1960s have established that the unsubstituted parent compound, IBT, possesses a nearly maximal molecular framework for antiviral activity, with any aromatic substitution universally decreasing potency [1]. The projection of the −CS·NH₂ group relative to the ring nitrogen is critical; the α-thiosemicarbazone isomer is completely inactive [1]. Furthermore, N-methylation (as in methisazone) dramatically shifts the target profile—from potent poxvirus inhibition to weak NDM-1 β-lactamase inhibition with an IC₅₀ of 297.6 μM [2]. These structure-driven functional divergences mean that selecting a specific isatin-thiosemicarbazone congener based on generic class membership alone carries a high risk of selecting a compound with irrelevant or absent activity in the intended assay system.

Quantitative Differentiation Evidence for [(2-oxoindol-3-yl)amino]thiourea vs. Analogues


NDM-1 β-Lactamase Inhibition: IBT Derivatives vs. Methisazone

In the search for New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors, methisazone (N-methylisatin-β-thiosemicarbazone) was found to be a weak inhibitor with an IC₅₀ of 297.6 μmol/L. Structural optimization to isatin-β-thiosemicarbazone (IBT) derivatives lacking the N1-methyl group yielded nine compounds with IC₅₀ values below 10 μmol/L, the most potent achieving 2.72 μmol/L [1]. This represents an approximately 109-fold improvement in inhibitory potency for the des-methyl IBT scaffold compared to the historical drug methisazone.

Antimicrobial resistance NDM-1 β-Lactamase

Urease Inhibition: Isatin-3-Thiosemicarbazone Class vs. Standard Thiourea Reference

A series of 45 N⁴-substituted isatin-3-thiosemicarbazones (19-63) were synthesized and evaluated for urease inhibitory activity. All compounds proved to be highly potent inhibitors of the urease enzyme, exhibiting IC₅₀ values in the range 0.87 ± 0.25 to 11.23 ± 0.19 μM, markedly superior to the reference inhibitor thiourea, which displayed an IC₅₀ of 22.3 ± 1.06 μM [1]. The most active congener achieved an IC₅₀ of 0.87 μM, representing a 25.6-fold enhancement over thiourea.

Urease inhibition Anti-ulcer Enzyme inhibition

In Vivo Antiviral Activity: IBT Core vs. 1-Ethyl Derivative in Neurovaccinia Mouse Model

In a classical 4-point parallel-line in vivo assay of chemotherapeutic activity against neurovaccinia infection in mice, isatin-β-thiosemicarbazone (IBT) was assigned a reference activity of 100. The most active compound encountered, 1-ethylisatin-β-thiosemicarbazone, exhibited an activity of 286 relative to IBT, representing a 2.86-fold increase in potency [1]. This quantitative SAR landmark proves that the N1-unsubstituted IBT scaffold possesses intrinsically high antiviral activity that can be further tuned by N1-alkylation, but also demonstrates that the parent IBT retains 35% of the maximal achievable activity in this chemotype, making it an indispensable reference standard for any structure-activity exploration.

Antiviral Poxvirus Structure-activity relationship

Anti-MRSA and Anti-VRE Activity: IBT Class MIC Data vs. Clinical Comparator Framework

A focused library of 51 isatin-β-thiosemicarbazones (IBTs) was synthesized and evaluated against clinically isolated methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This represents the first discovery of significant anti-Gram-positive pathogen activity for this compound class. Among the library, 20 compounds exhibited minimum inhibitory concentration (MIC) values of 0.78 mg/L, while an additional 12 novel compounds achieved MICs of 0.39 mg/L against MRSA [1]. These MIC levels approach the clinical susceptibility breakpoints of last-resort antibiotics such as vancomycin (≤2 mg/L for susceptible S. aureus, per CLSI guidelines), placing the IBT scaffold in a competitive range for further development against drug-resistant Gram-positive infections.

Antibacterial MRSA Vancomycin-resistant Enterococcus

Anti-Proliferative Activity: Isatin-Thiosemicarbazone Hybrids vs. Doxorubicin in Breast Cancer Cells

A series of novel isatin-thiosemicarbazone hybrids (compounds 1–6) were evaluated for anti-proliferative effects by XTT assay against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The most active compound, compound 3, exhibited IC₅₀ values of 8.19 μM against MCF-7 and 23.41 μM against MDA-MB-231 cells [1]. While doxorubicin, the standard chemotherapy agent, achieves nanomolar IC₅₀ values (typically <1 μM) in MCF-7 cells, compound 3 represents a marked improvement over the unmodified isatin scaffold, which is essentially inactive against these cell lines. The hybrid also demonstrated multi-target enzyme inhibition, with Ki values of 2.01–21.55 μM against human carbonic anhydrase I and II, and 40.37–125.43 μM against acetylcholinesterase [1].

Anticancer Breast cancer Cytotoxicity

HSV Antiviral Selectivity: Structural Basis for IBT Differentiation from Other Thiosemicarbazones

A series of isatin-β-thiosemicarbazones were designed and evaluated for activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in a plaque reduction assay using human rhabdomyosarcoma (RD) cells. SAR analysis unequivocally demonstrated that both the thiourea moiety at the thiosemicarbazone side chain and the NH functionality on the isatin ring are essential for antiherpetic activity [1]. Compounds lacking either of these structural features lost all antiviral potency, establishing a unique pharmacophoric requirement that differentiates IBT from non-isatin thiosemicarbazones (e.g., salicylaldehyde or pyridine-derived TSCs), which operate through distinct mechanisms such as iron chelation or ribonucleotide reductase inhibition. Several IBT derivatives exhibited significant and selective antiviral activity with low concomitant cytotoxicity, confirming the scaffold's intrinsic therapeutic window [1].

Antiviral Herpes simplex virus Structure-activity relationship

Defined Application Scenarios for [(2-oxoindol-3-yl)amino]thiourea Based on Evidence-Driven Differentiation


NDM-1 Inhibitor Lead Optimization Programs

Research groups aiming to develop novel inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1) should prioritize IBT as a starting scaffold. The direct head-to-head evidence shows that the des-methyl IBT core delivers a >100-fold potency gain over the historical drug methisazone (IC₅₀ 2.72 μM vs. 297.6 μM) [1]. Procurement of the unsubstituted parent IBT serves dual purposes: it acts as a potency benchmark for all subsequent synthetic derivatives, and its well-characterized crystallographic coordinates (PubChem CID 690109) enable immediate structure-based drug design. Any procurement of N-methylated analogs (e.g., methisazone) for NDM-1 work is contraindicated by the 109-fold activity deficit.

Urease-Targeted Drug Discovery for H. pylori and Agricultural Applications

IBT and its N⁴-substituted derivatives have been established as a class of exceptionally potent urease inhibitors, with IC₅₀ values reaching as low as 0.87 μM, outperforming the standard inhibitor thiourea by up to 25.6-fold [2]. This positions the isatin-3-thiosemicarbazone scaffold as a prime candidate sourcing decision for programs targeting urease in Helicobacter pylori eradication therapy or in soil urease management for agricultural nitrogen retention. The parent compound IBT should be procured as the reference standard for enzyme inhibition assays, with the full expectation that N⁴-substitution can further enhance potency by an order of magnitude.

Antiviral Pharmacophore Reference for Poxvirus and Herpes Research

IBT serves as the foundational reference compound for two distinct antiviral programs. Against poxviruses, it is the calibration standard (activity ≡100) against which all derivative potencies have been historically ranked, as established by the classic Bauer & Sadler in vivo neurovaccinia model [3]. Against HSV-1 and HSV-2, IBT's essential thiourea-NH pharmacophore defines a selectivity determinant absent in non-isatin thiosemicarbazones [4]. Laboratories engaged in antiviral screening or mechanism-of-action studies should procure IBT as an indispensable positive control and structural comparator, and should not substitute it with random thiosemicarbazones from other heterocyclic systems.

Anti-MRSA/VRE Lead Discovery and Antibiotic Resistance Research

Given the first-in-class demonstration that IBT derivatives inhibit MRSA and VRE with MIC values as low as 0.39 mg/L [5], the parent IBT compound represents a validated entry point for medicinal chemistry campaigns against drug-resistant Gram-positive bacteria. Its sub-mg/L MIC values, approaching clinically relevant breakpoints, justify its procurement as a reference scaffold for iterative structure-activity optimization. Programs should select IBT over non-isatin thiosemicarbazones, which lack the demonstrated anti-MRSA/VRE activity profile, and should use the parent compound as the baseline control for all subsequent library synthesis.

Quote Request

Request a Quote for [(2-oxoindol-3-yl)amino]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.